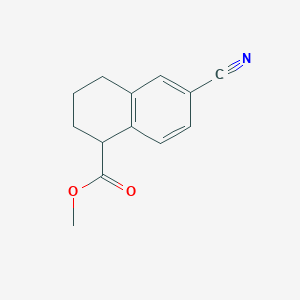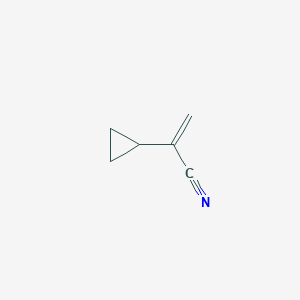
2-シクロプロピルプロプ-2-エンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-Cyclopropylprop-2-enenitrile finds applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired nitrile compound.
Another method involves the dehydration of 2-cyclopropylprop-2-enamide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. This reaction typically requires reflux conditions and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopropylprop-2-enenitrile may involve the continuous flow synthesis approach. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyclopropylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of 2-Cyclopropylprop-2-enenitrile can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The nitrile group in 2-Cyclopropylprop-2-enenitrile can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted nitriles or amides.
作用機序
The mechanism of action of 2-Cyclopropylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. Its unique structural features, such as the cyclopropyl group, contribute to its reactivity and selectivity in various chemical reactions.
類似化合物との比較
Similar Compounds
Cyclopropylacetonitrile: Similar in structure but lacks the double bond present in 2-Cyclopropylprop-2-enenitrile.
Cyclopropylmethylamine: Contains an amine group instead of a nitrile group.
Cyclopropylmethanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
2-Cyclopropylprop-2-enenitrile is unique due to the presence of both a cyclopropyl group and a nitrile group attached to a double bond. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
2-cyclopropylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-5(4-7)6-2-3-6/h6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIRDNUWLAVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
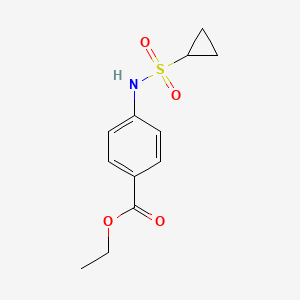
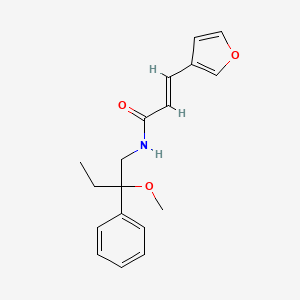
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![3-benzyl-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
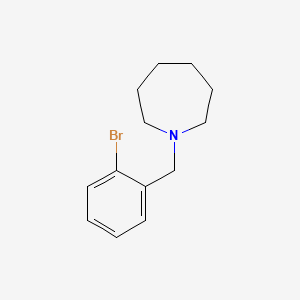

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)
![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
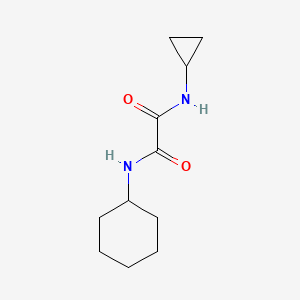
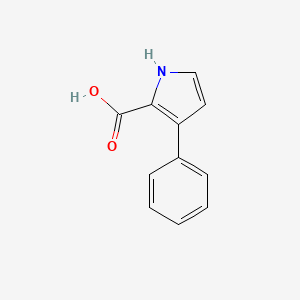
![N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2595678.png)
